

The Ames Strain and RMR-1029: A Historical and Technical Overview

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Introduction

The Ames strain of *Bacillus anthracis* holds a significant and notorious place in the history of microbiology and biodefense. Its high virulence has made it a strain of interest for vaccine development and, tragically, the weapon of choice in the 2001 anthrax attacks in the United States.[1][2][3] This guide provides an in-depth technical overview of the history of the Ames strain, with a specific focus on the RMR-1029 spore preparation, which was identified as the parent material for the anthrax used in the attacks.[4][5]

History of the Ames Strain

The Ames strain was first isolated in 1981 from a dead 14-month-old Beefmaster heifer in Sarita, Texas.[6] The name "Ames" was mistakenly attributed to the strain due to a labeling error at the United States Army Medical Research Institute of Infectious Diseases (USAMRIID), where it was sent for analysis; the return address on the package was the USDA's National Veterinary Services Laboratories in Ames, Iowa.[6]

Due to its pronounced virulence, the Ames strain became a standard for research in the United States, particularly for the development and testing of anthrax vaccines and therapeutics.[6] Its use in research began in the 1980s, following the cessation of the U.S. biological warfare program and the destruction of weaponized stocks of other strains like Vollum 1B.[6] The

strain's notoriety escalated dramatically in October 2001 when it was identified as the agent used in a series of bioterrorist attacks.^{[1][2][3]}

The Virulence of the Ames Strain

The exceptional virulence of the Ames strain is primarily attributed to two large plasmids: pXO1 and pXO2.^[6] Strains lacking either of these plasmids are generally considered attenuated.^[6]

- pXO1 Plasmid: This plasmid, approximately 181.6 kb in size, carries the genes encoding the three protein components of the anthrax toxin:
 - Protective Antigen (PA): Binds to receptors on host cells, forming a prepore that allows the entry of the other two toxin components.
 - Lethal Factor (LF): A zinc-dependent metalloprotease that cleaves mitogen-activated protein kinase kinases (MAPKKs), disrupting cell signaling pathways and leading to cell death.
 - Edema Factor (EF): A calmodulin-dependent adenylate cyclase that increases intracellular cyclic AMP (cAMP) levels, causing edema.^{[7][8]}
- pXO2 Plasmid: This plasmid, approximately 96.2 kb in size, contains the genes responsible for the synthesis of a poly-γ-D-glutamic acid capsule.^[9] This capsule protects the bacterium from phagocytosis by the host's immune cells, allowing it to proliferate and establish a systemic infection.^[6]

Studies have shown that the Ames strain's pXO2 plasmid, in particular, contributes significantly to its high virulence, even in the absence of the pXO1 plasmid in mouse models.^[6]

Quantitative Data on Ames Strain Virulence

The following table summarizes key quantitative data related to the virulence of the Ames strain.

Parameter	Value	Host Model	Reference
LD50 (Subcutaneous)	1.34 log ₁₀ CFU	BALB/c mice	[10]
LD50 (Subcutaneous)	1.56 log ₁₀ CFU	C57BL mice	[10]
pXO1 Plasmid Size	~181.6 kb	-	[9]
pXO2 Plasmid Size	~96.2 kb	-	[9]
Average pXO1 Copy Number	3.86	B. anthracis strains	[8]
Average pXO2 Copy Number	2.29	B. anthracis strains	[8]

RMR-1029: A Critical Reagent

RMR-1029 was the designation for a specific, large batch of highly purified and concentrated *Bacillus anthracis* Ames strain spores maintained at USAMRIID.[4] This preparation was intended for use in vaccine challenge studies, providing a consistent and well-characterized stock of virulent spores for evaluating the efficacy of new anthrax vaccines.[11]

The investigation into the 2001 anthrax attacks, codenamed "Amerithrax," ultimately identified flask RMR-1029 as the parent material of the spores used in the mailings.[2][4] This conclusion was based on extensive microbial forensic analysis.

It is important to note that RMR-1029 was not a single, clonal population of spores. Instead, it was a "conglomeration of 13 production runs of spores by Dugway, for USAMRIID, and an additional 22 production runs of spore preparations at USAMRIID that were all pooled in this mixture". This pooling of different production runs likely contributed to the presence of minor genetic variants within the RMR-1029 stock.[12]

Experimental Protocols

While the specific production protocols for the RMR-1029 spore batch are not publicly available, this section outlines the general methodologies for *Bacillus anthracis* spore production for vaccine studies and the key forensic techniques used to analyze the RMR-1029 material.

Representative Protocol for *Bacillus anthracis* Spore Production

This protocol is a generalized representation based on publicly available methods for producing *B. anthracis* spores for research and vaccine challenge studies.

- **Strain Selection and Seed Culture Preparation:** A well-characterized, virulent strain of *Bacillus anthracis*, such as the Ames strain, is selected. A seed culture is prepared by inoculating a suitable broth medium (e.g., Nutrient Broth) and incubating at 37°C until the culture reaches the late logarithmic phase of growth.[\[13\]](#)
- **Inoculation of Sporulation Medium:** The seed culture is used to inoculate a solid sporulation medium, such as Casein Digest Agar, in Roux flasks.[\[14\]](#) The flasks are incubated at 37°C for an extended period (e.g., 72 hours or longer) to induce sporulation.[\[13\]](#)
- **Harvesting and Purification of Spores:** The spores are harvested from the solid medium by washing with sterile distilled water. The resulting spore suspension is then purified to remove vegetative cells and debris. This can be achieved through repeated centrifugation and washing steps.
- **Quantification and Storage:** The concentration of viable spores in the purified suspension is determined by plating serial dilutions and counting colony-forming units (CFU). The purified spore suspension is then stored under appropriate conditions (e.g., at 4°C or freeze-dried) to maintain viability.[\[14\]](#)

Forensic Experimental Protocols for the Analysis of RMR-1029

The Amerithrax investigation employed cutting-edge microbial forensic techniques to link the anthrax from the letters to the RMR-1029 flask.

MLVA is a method used to genotype bacterial strains by analyzing the number of tandemly repeated DNA sequences at multiple specific loci in the genome.

- **DNA Extraction:** High-quality genomic DNA is extracted from the *B. anthracis* samples.

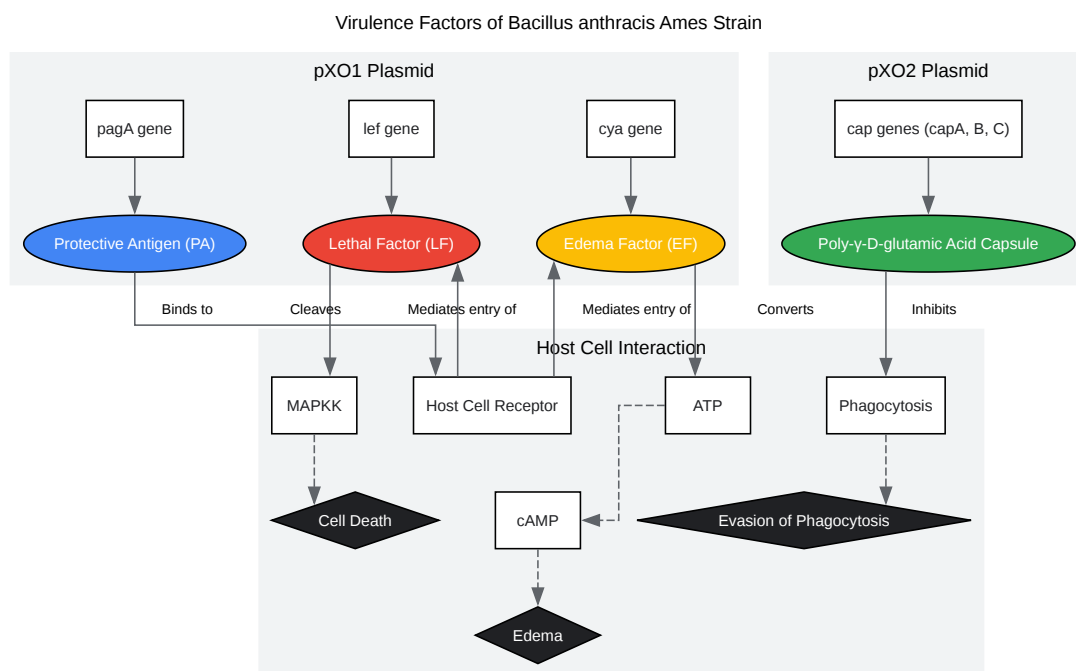
- **PCR Amplification:** Polymerase Chain Reaction (PCR) is used to amplify the specific VNTR loci using fluorescently labeled primers.[\[10\]](#)[\[15\]](#)
- **Fragment Analysis:** The size of the fluorescently labeled PCR products is determined using capillary electrophoresis on an automated DNA sequencer.[\[10\]](#)[\[15\]](#)
- **Genotype Determination:** The number of repeats at each locus is calculated based on the size of the amplified fragments, creating a unique genetic profile or genotype for the strain.[\[6\]](#)[\[10\]](#)[\[15\]](#)

WGS provides the complete DNA sequence of an organism's genome, allowing for the identification of subtle genetic variations.

- **Library Preparation:** Genomic DNA is fragmented, and sequencing adapters are ligated to the ends of the fragments to create a sequencing library.
- **High-Throughput Sequencing:** The prepared library is sequenced using a next-generation sequencing platform (e.g., Illumina).[\[16\]](#)[\[17\]](#)
- **Genome Assembly and Annotation:** The short sequence reads are assembled into a complete or near-complete genome sequence. Genes and other genomic features are then identified and annotated.[\[16\]](#)
- **Comparative Analysis:** The genome sequence of the evidence sample is compared to the sequences of known strains (e.g., from a reference collection) to identify single nucleotide polymorphisms (SNPs), insertions, deletions, and other genetic differences that can establish a link between samples.[\[16\]](#)[\[18\]](#) In the Amerithrax investigation, this analysis identified four distinct mutations in the letter material that were also present in the RMR-1029 flask.[\[4\]](#)

Visualizations

Virulence Factors of *Bacillus anthracis* Ames Strain

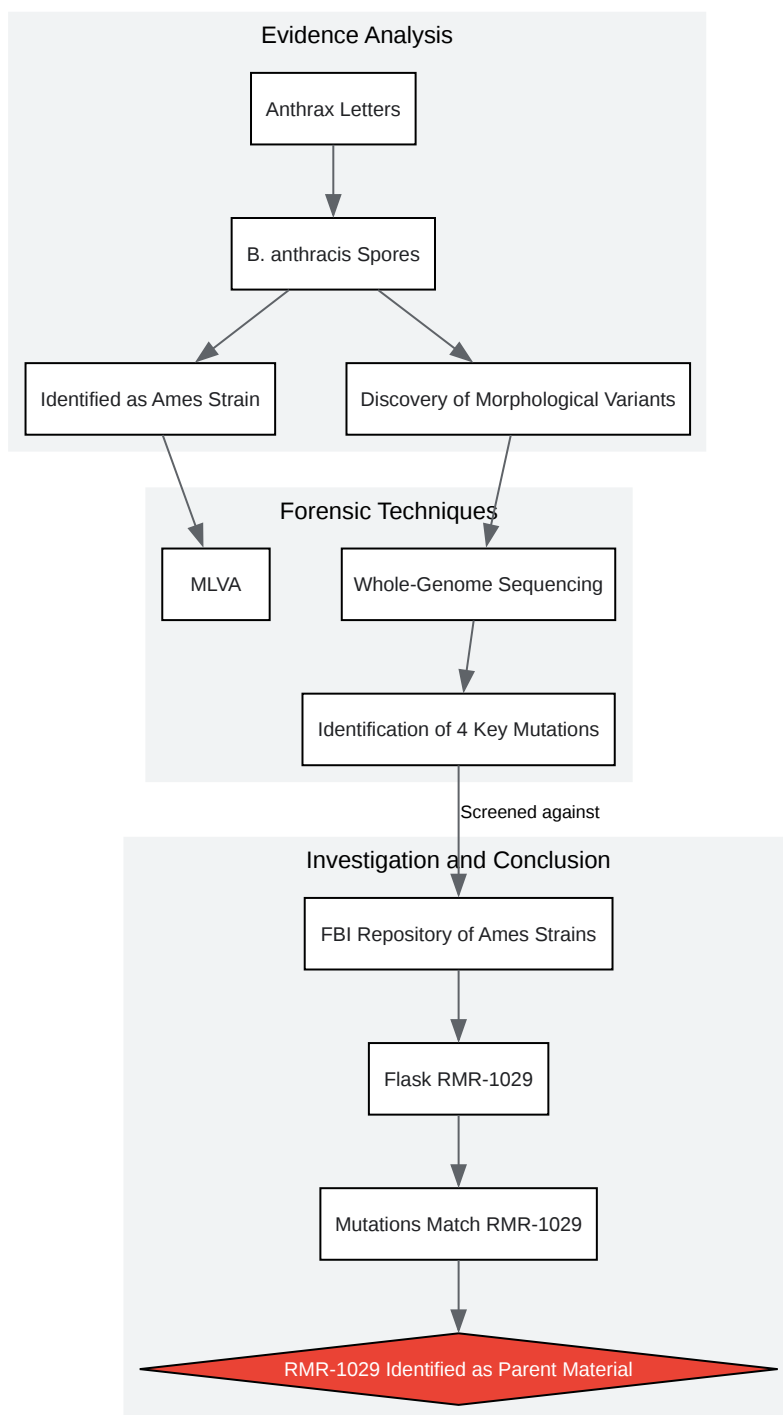


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Caption: Key virulence factors of *B. anthracis* encoded by plasmids pXO1 and pXO2.

Logical Workflow of the Amerithrax Forensic Investigation

Logical Workflow of the Amerithrax Forensic Investigation

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Caption: Simplified workflow of the forensic investigation linking the anthrax letters to RMR-1029.

Conclusion

The history of the Ames strain and the RMR-1029 spore preparation is a compelling case study in the dual nature of microbiological research. While the Ames strain has been instrumental in advancing our understanding of *Bacillus anthracis* pathogenesis and in the development of life-saving vaccines, its use in the 2001 anthrax attacks underscores the significant security challenges associated with highly virulent pathogens. The subsequent Amerithrax investigation pushed the boundaries of microbial forensics, demonstrating the power of genomics in tracing the origin of a biological weapon. For researchers and drug development professionals, a thorough understanding of the history and characteristics of the Ames strain, including the forensic investigation of RMR-1029, provides critical context for contemporary biodefense research and the development of medical countermeasures against anthrax.

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